N-(Fmoc-5-amino-3-oxa-pentyl)succinamic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fmoc-5-amino-3-oxa-pentyl)succinamic acid typically involves the reaction of 5-amino-3-oxa-pentylamine with Fmoc-succinamic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Fmoc-5-amino-3-oxa-pentyl)succinamic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Organic Solvents: Such as dichloromethane and dimethylformamide.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound .
Scientific Research Applications
N-(Fmoc-5-amino-3-oxa-pentyl)succinamic acid has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Fmoc-5-amino-3-oxa-pentyl)succinamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its role in peptide synthesis and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(Fmoc-5-amino-3-oxa-pentyl)succinamic acid: Known for its role in peptide synthesis.
N-(Fmoc-5-amino-3-oxa-pentyl)glutamic acid: Similar structure but with a glutamic acid moiety.
N-(Fmoc-5-amino-3-oxa-pentyl)aspartic acid: Similar structure but with an aspartic acid moiety.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in peptide synthesis and other biochemical processes sets it apart from similar compounds .
Properties
IUPAC Name |
4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethylamino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c26-21(9-10-22(27)28)24-11-13-30-14-12-25-23(29)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,26)(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKFTNFZZHGPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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